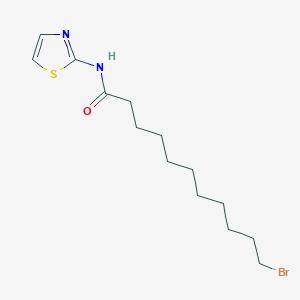![molecular formula C17H17N3O5S B11491148 N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]thiophene-2-carboxamide](/img/structure/B11491148.png)
N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a nitrophenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes the nitration of a suitable precursor to introduce the nitro group, followed by the formation of the thiophene ring through cyclization reactions. The morpholine moiety is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]benzamide
- N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]furan-2-carboxamide
Uniqueness
N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and structural properties compared to similar compounds with benzene or furan rings
Properties
Molecular Formula |
C17H17N3O5S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H17N3O5S/c1-11-13(18-16(21)15-3-2-8-26-15)9-12(10-14(11)20(23)24)17(22)19-4-6-25-7-5-19/h2-3,8-10H,4-7H2,1H3,(H,18,21) |
InChI Key |
AKBOWVSSUCJRNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N2CCOCC2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-fluorobenzamide](/img/structure/B11491067.png)
![2-cyano-N-[(2-cyanophenyl)sulfonyl]-N-methoxybenzenesulfonamide](/img/structure/B11491073.png)
![4-amino-N-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B11491081.png)
![1-(methylsulfonyl)-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B11491086.png)
![N,N-diethyl-2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetamide](/img/structure/B11491088.png)
![2'-amino-5-fluoro-7',7'-dimethyl-2,5'-dioxo-1'-(pyridin-3-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11491091.png)
![7-(3-Bromo-4-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11491095.png)
![N-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(3,4-diethoxyphenethyl)amine](/img/structure/B11491097.png)
![6-Pyrrolidin-1-yltetrazolo[1,5-b]pyridazine](/img/structure/B11491104.png)

![N-benzyl-4-{[(4-cyclohexylphenyl)sulfonyl]amino}benzamide](/img/structure/B11491116.png)
![5-tert-butyl-2-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide](/img/structure/B11491127.png)
![6-hydroxy-2-{(E)-2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethenyl}-5-nitropyrimidin-4(3H)-one](/img/structure/B11491129.png)
![3-cyclopentyl-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11491130.png)
